Enhanced Lipophilicity: XLogP Comparison vs. 1-(Chlorodifluoromethoxy)-4-nitrobenzene
The target compound exhibits a computed XLogP3-AA value of 3.8, compared to 3.5 for the most common analog 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8), representing a +0.3 log unit increase in lipophilicity [1][2]. This difference is substantial enough to alter partitioning behavior: each 0.3 logP unit increase can translate to ~2-fold higher membrane permeability and significantly different tissue distribution profiles. The ortho-chloro group, absent in the comparator, is the sole contributor to this enhanced lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 1-(Chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP = +0.3 (target more lipophilic) |
| Conditions | PubChem computed properties; XLogP3 algorithm (2024–2025 release) |
Why This Matters
Researchers requiring a more lipophilic nitrobenzene scaffold for blood–brain barrier penetration, intracellular target engagement, or improved organic-phase extraction should prioritize this compound over the mono-substituted analog.
- [1] PubChem. (2024). 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene. CID 71669331. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-(Chlorodifluoromethoxy)-4-nitrobenzene. CID 559263. National Center for Biotechnology Information. View Source
